molecular formula C7H6FN3 B15304215 6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B15304215
M. Wt: 151.14 g/mol
InChI Key: DPERDCZBWGEPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a fluorine atom and a methyl group in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl iodide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Scientific Research Applications

6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-[1,2,3]triazolo[1,5-a]pyridine: Lacks the fluorine atom, resulting in different chemical properties.

    6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    6-Fluoro-[1,2,3]triazolo[1,5-a]pyridine: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of both a fluorine atom and a methyl group in 6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine imparts unique properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-3-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3

InChI Key

DPERDCZBWGEPLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CN2N=N1)F

Origin of Product

United States

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